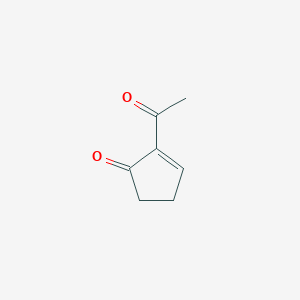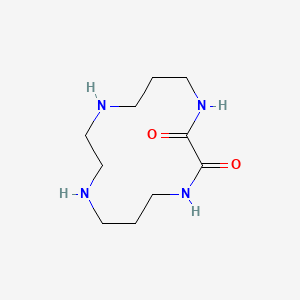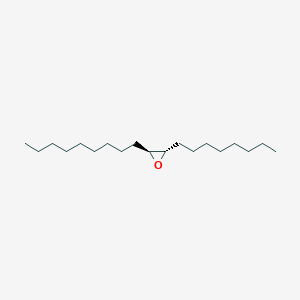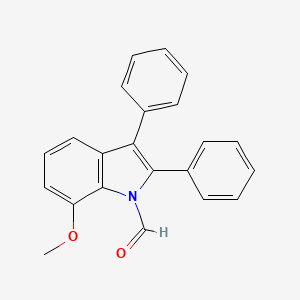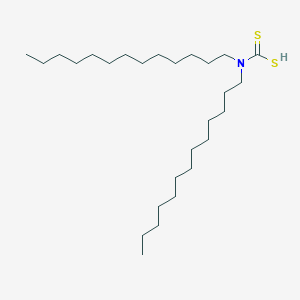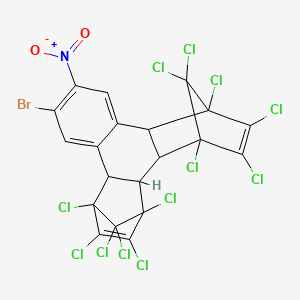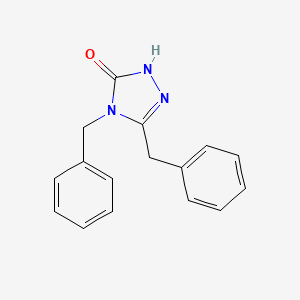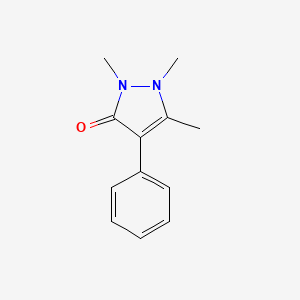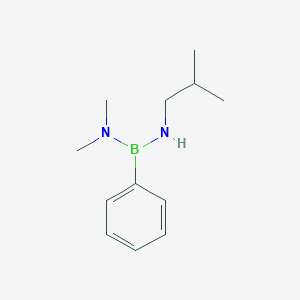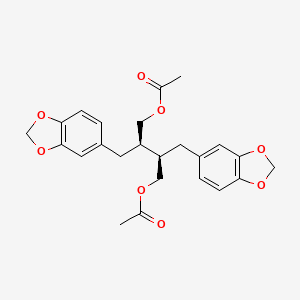
1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two benzodioxole groups attached to a butanediol backbone, with acetate groups at the terminal positions.
Méthodes De Préparation
The synthesis of 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole groups: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Attachment to the butanediol backbone: The benzodioxole groups are then attached to the butanediol backbone through a series of reactions, including esterification and reduction.
Acetylation: The final step involves the acetylation of the hydroxyl groups on the butanediol backbone to form the diacetate compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and prodrugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- involves its interaction with specific molecular targets and pathways. The benzodioxole groups can interact with enzymes and receptors, modulating their activity. The acetate groups can be hydrolyzed to release the active butanediol derivative, which can then exert its effects on various biological pathways .
Comparaison Avec Des Composés Similaires
1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- can be compared with other similar compounds, such as:
1,4-Butanediol: A simpler compound without the benzodioxole and acetate groups, used as an industrial solvent and precursor for other chemicals.
2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol: A related compound without the acetate groups, studied for its potential biological activities.
Dihydrocubebin: A natural product with a similar structure, known for its antimicrobial and anti-inflammatory properties.
The uniqueness of 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- lies in its combination of benzodioxole and acetate groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
81410-43-7 |
|---|---|
Formule moléculaire |
C24H26O8 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
[(2R,3R)-3-(acetyloxymethyl)-4-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethyl)butyl] acetate |
InChI |
InChI=1S/C24H26O8/c1-15(25)27-11-19(7-17-3-5-21-23(9-17)31-13-29-21)20(12-28-16(2)26)8-18-4-6-22-24(10-18)32-14-30-22/h3-6,9-10,19-20H,7-8,11-14H2,1-2H3/t19-,20-/m0/s1 |
Clé InChI |
GFOPJZZAXNTRGJ-PMACEKPBSA-N |
SMILES isomérique |
CC(=O)OC[C@H](CC1=CC2=C(C=C1)OCO2)[C@@H](CC3=CC4=C(C=C3)OCO4)COC(=O)C |
SMILES canonique |
CC(=O)OCC(CC1=CC2=C(C=C1)OCO2)C(CC3=CC4=C(C=C3)OCO4)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)

